

A Technical Guide to Sephadex G-25

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Fractionation for Biomolecule Purification

Compound of Interest		
Compound Name:	Sephadex G 25	
Cat. No.:	B1231703	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fractionation capabilities of Sephadex G-25, a cross-linked dextran gel filtration medium widely employed for the separation of biomolecules. This guide details its core applications, fractionation ranges for various biomolecules, and experimental protocols for its use in desalting, buffer exchange, and purification.

Core Principles of Sephadex G-25 Chromatography

Sephadex G-25 operates on the principle of size-exclusion chromatography (SEC), also known as gel filtration. The stationary phase consists of porous beads. Molecules larger than the pores are excluded and travel through the interstitial volume of the column, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This differential elution allows for the separation of molecules based on their hydrodynamic volume.

Due to its specific pore size, Sephadex G-25 is primarily used for "group separation," where the goal is to separate a group of large molecules from a group of small molecules, rather than high-resolution fractionation of molecules with similar sizes.[1][2] Its main applications include desalting, buffer exchange, and the removal of small molecule contaminants from preparations of proteins, nucleic acids, and other macromolecules.[1][3]



Fractionation Range and Biomolecule Applications

The fractionation range of Sephadex G-25 is determined by the molecular weight (MW) or size of the biomolecules. Molecules with a molecular weight above the exclusion limit will be completely excluded from the beads and will elute in the void volume of the column.

Quantitative Data on Fractionation Ranges

The following table summarizes the effective fractionation ranges of Sephadex G-25 for different classes of biomolecules.

Biomolecule Class	Fractionation Range (Daltons)	Exclusion Limit (Approximate)	Typical Applications
Globular Proteins	1,000 - 5,000	5,000 Da	Desalting, buffer exchange, removal of small molecule inhibitors or labels.[1]
Dextrans	100 - 5,000	5,000 Da	General size-based separation of dextrans.[3][4]
Oligonucleotides/DNA	> 10 bases	Not applicable (molecules >10 bases are excluded)	Purification of oligonucleotides from synthesis reagents, desalting of DNA samples.[5][6]

Grades of Sephadex G-25

Sephadex G-25 is available in several grades, each with a different particle size. The choice of grade depends on the specific application, balancing the need for resolution with the desired flow rate and operating pressure.



Grade	Dry Particle Size (μm)	Key Characteristics & Applications
Superfine	20 - 50	Highest resolution, ideal for small-scale, high-precision lab work and in prepacked columns like HiTrap™ Desalting.[7]
Fine	20 - 80	High resolution for analytical and small-scale preparative separations.[3][4]
Medium	50 - 150	Faster flow rates, suitable for larger sample volumes and preparative applications where high resolution is less critical. [4]
Coarse	100 - 300	Very high flow rates, ideal for large-scale industrial applications and processing of viscous samples.[2]

Experimental Protocols Desalting of a Protein Sample using a Gravity-Flow Column

This protocol is suitable for desalting a protein sample using a self-packed Sephadex G-25 Medium column.

Materials:

- Sephadex G-25 Medium powder
- Chromatography column (e.g., 1 x 20 cm)
- Equilibration/elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)



- Protein sample in a high-salt buffer
- Fraction collector or collection tubes
- Spectrophotometer for protein quantification

Methodology:

- · Resin Hydration:
 - Calculate the required amount of dry Sephadex G-25 powder for the desired bed volume (approximately 4-6 mL of gel per gram of dry powder).[3][6]
 - Suspend the powder in an excess of the equilibration buffer.
 - Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[8] Do not use a magnetic stirrer as it can damage the beads.[6][8]
 - After swelling, allow the gel to settle and decant the supernatant to remove any fine particles.
 - Resuspend the gel in the equilibration buffer to create a slurry of approximately 75% settled gel to 25% buffer.[8]
- Column Packing:
 - Mount the column vertically.
 - Pour the Sephadex G-25 slurry into the column in a single, continuous motion to avoid introducing air bubbles.
 - Allow the gel to pack under gravity flow.
 - Once the bed has stabilized, wash the column with at least 3-5 column volumes of the equilibration buffer.
- Sample Application and Elution:



- Allow the buffer to drain until it reaches the top of the gel bed.
- Carefully apply the protein sample to the top of the gel. The sample volume should ideally be no more than 25-30% of the total column volume.[7][8]
- Once the sample has entered the gel bed, start adding the equilibration buffer to elute the sample.
- Begin collecting fractions. The protein, being larger than the exclusion limit, will elute in the void volume, while the salt will be retained and elute later.
- Monitor the protein content of the fractions using a spectrophotometer at 280 nm.
- Pool the protein-containing fractions.

Oligonucleotide Purification using a Spin Column

This protocol is suitable for the rapid purification of synthesized oligonucleotides from small molecule contaminants using a pre-packed Sephadex G-25 spin column.

Materials:

- Pre-packed Sephadex G-25 spin column
- Microcentrifuge
- Collection tubes (1.5 mL and 2 mL)
- Synthesized oligonucleotide sample
- Nuclease-free water or desired buffer

Methodology:

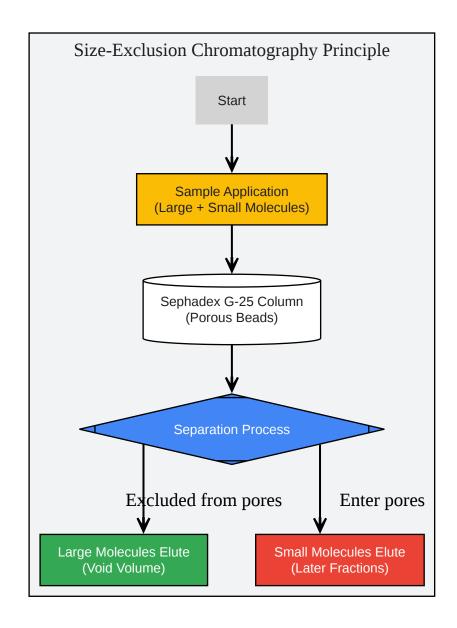
- Column Preparation:
 - If the gel has dried, add 300 μL of nuclease-free water to rehydrate the column.[9]
 - Place the spin column into a 2 mL collection tube.



- Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[9] Discard the flow-through.
- Column Equilibration (for buffer exchange):
 - Add 350 μL of the desired buffer to the column.[9]
 - Centrifuge at 1,000 x g for 2 minutes.[9] Discard the flow-through. Repeat this step 1-2 times.
- · Sample Loading and Purification:
 - Transfer the spin column to a clean 1.5 mL collection tube.
 - \circ Carefully load the oligonucleotide sample (typically 20-100 $\mu L)$ onto the center of the gel bed.[9]
 - Centrifuge at 1,000 x g for 3 minutes to elute the purified oligonucleotide.
 - The purified sample is recovered in the 1.5 mL collection tube. The small molecule contaminants are retained in the column matrix.

Visualizations

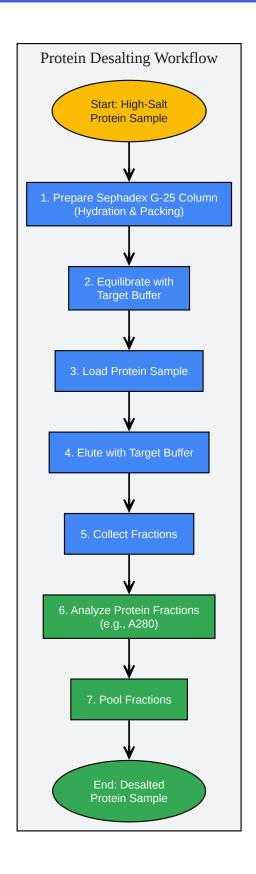


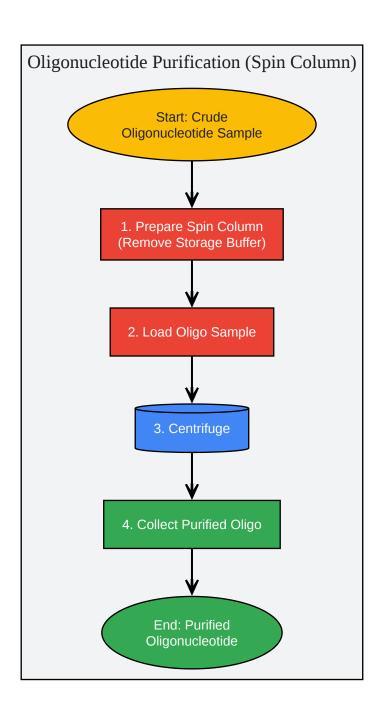


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Caption: Principle of Size-Exclusion Chromatography.







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